Boc-Arg(Mts)-OH

Vue d'ensemble

Description

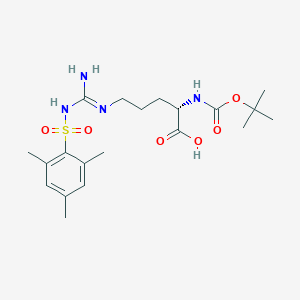

Boc-Arg(Mts)-OH: is a derivative of the amino acid arginine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino group is protected by a mesitylene-2-sulfonyl (Mts) group. This compound is commonly used in peptide synthesis to prevent unwanted side reactions during the assembly of peptides.

Mécanisme D'action

Target of Action

Boc-Arg(Mts)-OH is primarily used in peptide synthesis . The compound’s primary targets are peptides that are synthesized on Boc-based resins . These peptides play a crucial role in various biological processes, including cell signaling, immune responses, and metabolic regulation.

Mode of Action

This compound interacts with its targets through a process known as Boc-based solid-phase peptide synthesis (SPPS) . In this process, the Boc group serves as the N α-amino protecting group . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis . When this compound is used, it leads to the degradation of target proteins . This degradation is mediated by the proteasome, a large protein complex responsible for degrading unwanted or damaged proteins .

Result of Action

The result of this compound’s action is the synthesis of peptides with specific sequences . These peptides can then exert their biological effects, depending on their specific sequences and structures. In some cases, the use of this compound can lead to the degradation of target proteins .

Analyse Biochimique

Biochemical Properties

The specific biochemical properties of Boc-Arg(Mts)-OH are not widely documented in the literature. It is known that this compound is used in the synthesis of peptides . The exact enzymes, proteins, and other biomolecules it interacts with would depend on the specific peptide being synthesized.

Cellular Effects

As a compound used in peptide synthesis, its primary role is likely in the production of specific peptides within a laboratory setting . The impact of this compound on cell signaling pathways, gene expression, and cellular metabolism would be indirect and dependent on the specific peptides being synthesized.

Molecular Mechanism

The molecular mechanism of this compound involves its role in peptide synthesis. It is used in the creation of specific peptides, which can then interact with various biomolecules, potentially influencing enzyme activity and gene expression . The exact details of these interactions would depend on the specific peptides being synthesized.

Temporal Effects in Laboratory Settings

As a compound used in peptide synthesis, its effects would likely be related to the stability and degradation of the peptides it helps produce .

Metabolic Pathways

As a compound used in peptide synthesis, it may be involved in the production of peptides that participate in various metabolic pathways .

Transport and Distribution

As a compound used in peptide synthesis, its distribution would likely be related to the locations where the peptides it helps produce are needed .

Subcellular Localization

As a compound used in peptide synthesis, it would likely be found wherever the synthesis machinery for peptides is located within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Protection of Arginine: The synthesis of Boc-Arg(Mts)-OH typically begins with the protection of the amino group of arginine using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is carried out in an organic solvent like dichloromethane.

Protection of Guanidino Group: The guanidino group of arginine is then protected using mesitylene-2-sulfonyl chloride (Mts-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is also carried out in an organic solvent like dichloromethane.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous purification processes such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: Boc-Arg(Mts)-OH undergoes deprotection reactions to remove the Boc and Mts groups. The Boc group is typically removed using trifluoroacetic acid (TFA), while the Mts group is removed using reagents like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Coupling Reactions: this compound is used in peptide coupling reactions where the protected arginine is incorporated into a growing peptide chain. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling additives like hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) for Boc removal, trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) for Mts removal.

Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Major Products:

Deprotected Arginine: After deprotection, the major product is free arginine.

Peptide Chains: In coupling reactions, the major products are peptides containing the arginine residue.

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Boc-Arg(Mts)-OH is widely used in solid-phase peptide synthesis (SPPS) to protect the amino and guanidino groups of arginine, allowing for the selective formation of peptide bonds.

Biology:

Protein Engineering: It is used in the synthesis of peptides and proteins for research in protein engineering and structure-function studies.

Medicine:

Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Comparaison Avec Des Composés Similaires

Boc-Arg(Tos)-OH: Similar to Boc-Arg(Mts)-OH but uses tosyl (Tos) as the protecting group for the guanidino group.

Fmoc-Arg(Pbf)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group for the amino group and 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf) as the protecting group for the guanidino group.

Uniqueness:

Protection Efficiency: this compound provides efficient protection of both the amino and guanidino groups, making it highly suitable for peptide synthesis.

Deprotection Conditions: The deprotection conditions for this compound are well-established and provide high yields of the desired products.

Activité Biologique

Boc-Arg(Mts)-OH, or N-alpha-t-Butyloxycarbonyl-N'-(mesitylene-2-sulfonyl)-L-arginine, is a derivative of the amino acid arginine that plays a significant role in peptide synthesis and biological activity modulation. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and a mesitylene sulfonyl (Mts) group on the guanidino side chain. Its unique structure contributes to its stability and reactivity, making it a valuable building block in solid-phase peptide synthesis (SPPS) and various biological applications.

- Molecular Formula : C20H32N4O6S

- Molecular Weight : 456.56 g/mol

- Structure : Contains a Boc group protecting the amino group and an Mts group on the guanidino side chain.

Biological Significance

The biological activity of this compound is primarily linked to its arginine component, which is crucial for several physiological processes:

- Nitric Oxide Production : Arginine is a precursor for nitric oxide (NO) synthesis, which is essential for vasodilation and immune response modulation.

- Peptide Synthesis : Peptides synthesized using this compound can exhibit various functionalities depending on their sequence, including anti-inflammatory and immunomodulatory effects.

The Mts group enhances the binding affinity and specificity of peptides synthesized with this compound due to its steric properties and electronic effects. This allows for more effective modulation of biological pathways, particularly in immune responses.

Research Findings

Several studies have explored the applications and efficacy of peptides derived from this compound:

- Peptide Synthesis : this compound is widely utilized in SPPS, allowing for the selective introduction of functional groups while maintaining the integrity of the arginine structure .

- Biological Activity Studies : Research indicates that peptides synthesized using this compound demonstrate specific interactions with biological targets, including receptors involved in immune responses .

Table 1: Summary of Biological Activities Associated with Peptides Derived from this compound

| Peptide Type | Biological Activity | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Immunomodulatory | Modulation of immune cell function | |

| Vasodilatory | Enhancement of nitric oxide production |

Case Studies

- Anti-inflammatory Effects : A study demonstrated that peptides synthesized from this compound inhibited the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in human endothelial cells, highlighting their potential therapeutic applications in inflammatory diseases .

- Vasodilation Studies : Research has shown that arginine derivatives can enhance vasodilation through NO production, suggesting that peptides incorporating this compound may have cardiovascular benefits .

- Immune Response Modulation : Peptides derived from this compound have been investigated for their ability to modulate T-cell responses, indicating potential applications in immunotherapy .

Propriétés

IUPAC Name |

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWQVNSGMVITAR-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.